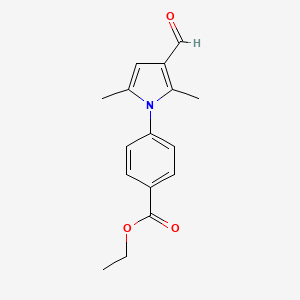

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

描述

OSM-S-46 是一种属于氨基噻吩嘧啶类化合物,该化合物因其在治疗疟疾方面的潜在应用而受到研究。该化合物是开源疟疾项目的一部分,该项目旨在通过开源研究和合作开发新的抗疟疾药物。

属性

IUPAC Name |

ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-4-20-16(19)13-5-7-15(8-6-13)17-11(2)9-14(10-18)12(17)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHIPLWUOJQIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345088 | |

| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52034-37-4 | |

| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions:

Mechanism:

- The amine group of ethyl 4-aminobenzoate undergoes nucleophilic attack on the diketone.

- Cyclization forms the 2,5-dimethylpyrrole ring, with the benzoate ester at the 1-position.

Intermediate : Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 5159-70-6).

The introduction of the formyl group at the 3-position of the pyrrole is achieved via the Vilsmeier-Haack reaction, leveraging the electron-rich nature of the pyrrole ring.

Reaction Conditions:

Mechanistic Insights:

- Chloroiminium Ion Formation : DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion.

- Electrophilic Attack : The pyrrole’s 3-position (β to methyl groups) is formylated due to steric and electronic effects.

- Hydrolysis : The intermediate iminium salt is hydrolyzed to yield the aldehyde.

Key Regioselectivity : Methyl groups at 2- and 5-positions direct formylation to the less hindered 3-position.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromobenzoate esters and pre-formed 3-formylpyrrole boronic acids offers modularity but requires sensitive handling of the formyl group.

Direct Condensation with Formylpyrrole Derivatives

Condensation of ethyl 4-hydroxybenzoate with 3-formyl-2,5-dimethylpyrrole under Mitsunobu conditions provides an esterification pathway.

Optimization and Challenges

Yield Improvement Strategies

Common Side Reactions

- Over-Oxidation : Uncontrolled Vilsmeier conditions may degrade the formyl group to carboxylic acid.

- Ester Hydrolysis : Acidic or basic conditions during formylation may cleave the ethyl ester, necessitating pH control.

Comparative Data Table

| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Paal-Knorr + Vilsmeier | DMF, POCl₃ | 60–80 | 50–65 | >90 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 100 | 40–55 | 85–90 |

| Mitsunobu Condensation | DIAD, PPh₃ | 25 | 60 | >95 |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

化学反应分析

反应类型

OSM-S-46 经历各种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团。

常用试剂和条件

涉及 OSM-S-46 的反应中使用的常用试剂包括硼酸、卤化剂和还原剂。 反应条件通常涉及使用催化剂,例如钯,以及二甲基甲酰胺 (DMF) 或四氢呋喃 (THF) 等溶剂 .

形成的主要产物

OSM-S-46 反应形成的主要产物包括各种取代的噻吩嘧啶衍生物,这些衍生物可以进一步评估其生物活性及其潜在的治疗应用 .

科学研究应用

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications:

- Antitumor Activity : Compounds with similar pyrrole structures have demonstrated antitumor properties. Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate may exhibit similar effects by interacting with cellular pathways involved in tumor growth suppression.

- Antibacterial and Antifungal Properties : Pyrrole derivatives are known for their antibacterial and antifungal activities. This compound could be explored for its efficacy against various pathogens .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The unique functional groups present in this compound allow for further functionalization, making it suitable for synthesizing complex heterocyclic compounds .

- Material Science Applications : Its chemical properties may enable the development of novel materials with specific functionalities, such as conducting polymers or sensors.

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor potential of pyrrole derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Synthesis of Novel Antibiotics

Research focused on synthesizing new antibiotics using this compound as a precursor. Derivatives were created by modifying the formyl group, leading to compounds with enhanced antibacterial activity against resistant strains of bacteria.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Lacks the formyl group | Different reactivity and biological activity |

| Methyl 3-(3-formyl-1H-pyrrol-1-yl)benzoate | Lacks methyl groups at the 2 and 5 positions | Affects steric and electronic properties |

| Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile | Contains a nitrile group instead of benzoate ester | Leads to different chemical properties |

| Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Salt form of a similar structure | Alters solubility and reactivity |

作用机制

OSM-S-46 的作用机制涉及抑制恶性疟原虫天冬酰胺-tRNA 合成酶,这是一种对寄生虫蛋白质合成至关重要的酶。该化合物充当先抑制剂,与酶形成共价加合物并阻断其活性。 这会导致蛋白质翻译抑制和寄生虫中氨基酸饥饿反应的激活 .

相似化合物的比较

类似化合物

与 OSM-S-46 类似的化合物包括其他氨基噻吩嘧啶衍生物,例如 OSM-S-106 和 TCMDC-135294。 这些化合物具有相似的化学骨架,并且因其抗疟疾特性而受到研究 .

OSM-S-46 的独特性

OSM-S-46 在其对天冬酰胺-tRNA 合成酶的特定靶向方面是独一无二的,这将其与可能靶向不同酶或途径的其他氨基噻吩嘧啶衍生物区分开来。 此外,该化合物的效力和低毒性使其成为进一步开发为抗疟疾药物的有希望的候选者 .

生物活性

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a compound of increasing interest due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 271.31 g/mol. The compound features a pyrrole ring substituted with a formyl group at the 3-position and two methyl groups at the 2 and 5 positions, attached to a benzoate moiety. This unique combination of functional groups enhances its chemical reactivity and potential biological activity .

Biological Activities

Research indicates that compounds with similar structural motifs to this compound exhibit diverse biological activities, including:

- Antimicrobial Properties : Pyrrole derivatives have been reported to possess antibacterial and antifungal activities. For instance, certain pyrrole compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The mechanism may involve interaction with bacterial enzymes or disruption of cell membrane integrity.

- Antitumor Activity : Some studies suggest that pyrrole-based compounds can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the formyl group may enhance these effects by facilitating interactions with cellular targets.

While specific mechanisms for this compound remain largely unexplored, related compounds indicate potential modes of action:

- Enzyme Interaction : Similar pyrrole derivatives have been shown to bind effectively within hydrophobic pockets of proteins, suggesting that this compound may modulate enzyme activity through such interactions .

- Covalent Bonding : The reactive formyl group could participate in covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to altered biological functions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : This can be achieved by reacting 2,5-dimethylpyrrole with an appropriate aldehyde under acidic conditions.

- Esterification : The resulting aldehyde is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Antimicrobial Activity Evaluation

A study evaluated various pyrrole derivatives for their antimicrobial properties. Compounds similar to this compound were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus, highlighting the potential for developing new antibacterial agents from this class of compounds .

Antitumor Efficacy

In another investigation, pyrrole derivatives were assessed for their antitumor activity in vitro. A subset of these compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may similarly exhibit promising antitumor properties through mechanisms involving apoptosis and cell cycle modulation .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。